(S)-2,2-Diethyl-5-methyloxazolidin-4-one

Description

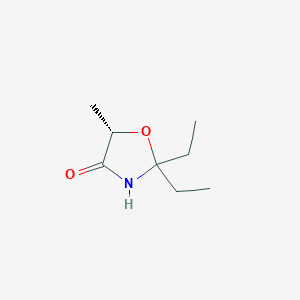

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(5S)-2,2-diethyl-5-methyl-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C8H15NO2/c1-4-8(5-2)9-7(10)6(3)11-8/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

LRBGAGVJGFEQKO-LURJTMIESA-N |

Isomeric SMILES |

CCC1(NC(=O)[C@@H](O1)C)CC |

Canonical SMILES |

CCC1(NC(=O)C(O1)C)CC |

Origin of Product |

United States |

Synthetic Methodologies for S 2,2 Diethyl 5 Methyloxazolidin 4 One

Foundational Synthetic Routes to Substituted Oxazolidin-4-ones

The synthesis of the oxazolidin-4-one core is predicated on the formation of a five-membered ring containing both oxygen and nitrogen heteroatoms. General strategies involve the cyclization of suitable acyclic precursors that already contain the requisite atoms in a favorable arrangement.

Cyclization of Precursors to Form the Oxazolidin-4-one Ring

The formation of the oxazolidin-4-one ring is typically achieved through the condensation of an α-amino acid with a carbonyl compound, such as an aldehyde or a ketone. This reaction proceeds via the formation of a Schiff base (or imine) intermediate, followed by an intramolecular cyclization where the carboxylic acid group attacks the imine carbon. The subsequent loss of a water molecule yields the heterocyclic ring. This approach is a direct and efficient method for constructing the core structure of compounds like (S)-2,2-Diethyl-5-methyloxazolidin-4-one. chimia.ch

Alternative strategies, though less direct for the target compound, include domino reactions. For instance, α-bromoamido alcohols can react with Michael acceptors in a domino O-alkylation/aza-Michael/intramolecular retro-Claisen condensation sequence to afford substituted oxazolidin-4-ones. semanticscholar.org Another approach involves the [3+2] cycloaddition of in situ generated aza-oxyallyl cations with carbonyl compounds, which provides a powerful method for constructing the oxazolidin-4-one motif with high efficiency. semanticscholar.org

Utilization of Alpha-Amino Acids and Beta-Amino Alcohols as Starting Materials

Alpha-amino acids are the most common and logical precursors for the synthesis of chiral 5-substituted oxazolidin-4-ones. chimia.ch The amino acid provides the nitrogen atom, the C4 carbonyl group (from its carboxyl group), the C5 carbon, and the substituent at the C5 position. Crucially, if an enantiopure α-amino acid is used, its stereochemistry is directly transferred to the C5 position of the resulting oxazolidin-4-one. For the target compound, this compound, the natural amino acid (S)-Alanine serves as the ideal chiral building block, providing the (S)-stereocenter and the C5-methyl group.

The general reaction involves the condensation of the amino acid with a ketone. In the case of the target molecule, (S)-Alanine is reacted with diethyl ketone (pentan-3-one). This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the cyclized product.

| Starting Amino Acid | Carbonyl Compound | Product Class | Reference |

| (L)-Alanine | Biphenyl-2-carboxaldehyde | Oxazolidin-5-one | chimia.ch |

| Glycine | Various Aldehydes | Oxazolidin-5-one | mdpi.com |

| (S)-Alanine (inferred) | Diethyl ketone | This compound | N/A |

While β-amino alcohols are critical starting materials for the synthesis of oxazolidin-2-ones, their application to oxazolidin-4-ones is less direct. The synthesis of oxazolidin-2-ones often involves the cyclization of a β-amino alcohol with a carbonylating agent like phosgene or diethyl carbonate. google.com This pathway establishes a carbonyl group at the C2 position, which is distinct from the C4 carbonyl characteristic of the target compound's class.

Enantioselective Approaches to this compound

The synthesis of this compound in an enantiomerically pure form relies on controlling the single stereocenter at the C5 position. The most prevalent and practical strategy involves using a chiral starting material where the stereocenter is already established.

Chiral Precursor-Based Synthesis (e.g., from enantiopure building blocks)

The most direct and economically viable method for synthesizing this compound is a chiral precursor-based synthesis. This strategy leverages the readily available "chiral pool," which includes enantiopure natural amino acids.

The synthesis commences with (S)-Alanine, a commercially available and inexpensive chiral building block. The stereochemical integrity of the α-carbon in (S)-Alanine is maintained throughout the reaction sequence and becomes the C5 stereocenter in the final product. The reaction is a condensation between (S)-Alanine and diethyl ketone, typically performed under conditions that facilitate dehydration and cyclization. This method ensures that the product is formed with a high enantiomeric excess, as the chirality is sourced directly from the starting material. This approach obviates the need for chiral catalysts or auxiliaries, making it a highly efficient and atom-economical route. chimia.ch

Table 2: Representative Chiral Precursor-Based Syntheses of Oxazolidinones

| Chiral Precursor | Reagent 1 | Reagent 2 | Product Class | Key Feature |

|---|---|---|---|---|

| (S)-Alanine | Diethyl Ketone | Acid Catalyst/Dehydrating Agent | 2,2,5-Trisubstituted Oxazolidin-4-one | Direct transfer of chirality from amino acid. |

| (L)-Phenylglycinol | Sodium tert-butoxide | 2-Methyltetrahydrofuran | (S)-4-Phenyl-2-oxazolidinone | Synthesis from a chiral amino alcohol. google.com |

Chiral Auxiliary-Controlled Syntheses (e.g., employing N-substituted oxazolidinone derivatives for asymmetric induction)

Chiral auxiliary-controlled synthesis is a powerful strategy for inducing stereochemistry in reactions. In this methodology, a prochiral substrate is temporarily attached to an enantiopure molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

The most famous examples in this class are the Evans oxazolidinones (typically N-acyl-oxazolidin-2-ones), which are used to direct asymmetric alkylations, aldol reactions, and conjugate additions with high diastereoselectivity. researchgate.net These auxiliaries, derived from chiral amino alcohols, effectively shield one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.

However, for the synthesis of this compound, a chiral auxiliary-based approach is generally not the preferred method. The necessary stereocenter at C5 is already present in the natural amino acid (S)-Alanine. Therefore, the more straightforward chiral precursor strategy (2.2.1) is employed. An auxiliary-controlled synthesis would be unnecessarily complex, potentially involving the construction of the oxazolidin-4-one ring on an achiral substrate using a removable chiral group to direct the stereochemistry, a far less efficient route than starting with enantiopure alanine.

Catalytic Asymmetric Transformations (e.g., ruthenium-catalyzed asymmetric hydrogenation of oxazolones if applicable to 4-ones)

Catalytic asymmetric synthesis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly sought-after approach in modern organic synthesis due to its efficiency and elegance.

Various catalytic asymmetric transformations have been developed for related heterocyclic systems. For example, the ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones has been shown to be an efficient method for producing optically active 2-oxazolidinones. This reaction involves the hydrogenation of a C=C double bond within the oxazolone ring to create a stereocenter.

For the synthesis of this compound, the applicability of such catalytic methods is limited. The key stereocenter at C5 is not typically formed via the reduction of a double bond within a pre-formed ring. Instead, it is incorporated directly from the chiral starting material, (S)-Alanine. Asymmetric catalytic methods are generally designed to create stereocenters, not to preserve pre-existing ones. Therefore, while catalytic asymmetric transformations are a cornerstone of modern synthesis, the chiral precursor approach remains the most logical and widely practiced strategy for accessing this specific class of compounds.

Ring-Forming Reactions for the Oxazolidin-4-one Core

The construction of the oxazolidin-4-one ring is a critical step in the synthesis of this compound. Various methodologies have been developed to create this heterocyclic core, ranging from the cyclization of functionalized amino acid precursors to sophisticated one-pot multicomponent reactions.

Cyclization of Amino Acid Derivatives

A primary and direct route to chiral oxazolidin-4-ones involves the use of α-amino acids as starting materials. The stereocenter at the C5 position of the target molecule is typically derived from a chiral amino acid, in this case, (S)-alanine. A common strategy involves the condensation of the amino acid with a ketone or an aldehyde. For the synthesis of this compound, (S)-alanine would be reacted with diethyl ketone. This reaction forms an intermediate that can subsequently cyclize to form the desired five-membered ring.

This cyclization is often facilitated by converting the carboxylic acid of the amino acid into a more reactive species. For instance, N-acylation of the amino group followed by treatment with a dehydrating agent can promote the ring-closing reaction. The formation of related oxazolidin-5-ones from (L)-alanine has been studied, where the amino acid is first converted to a Schiff base, followed by acylation and cyclization. These oxazolidin-5-ones can serve as key intermediates for oxazolidin-4-one synthesis. The stability of these intermediates, particularly amino-acid-derived Schiff bases, can be enhanced through complexation with metal ions or via the intramolecular cyclization itself.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful and efficient method for constructing the oxazolidin-4-one skeleton. These reactions involve a precursor molecule that already contains the requisite atoms for the ring, which then undergoes a ring-closing reaction, often promoted by a catalyst.

Acid catalysis is a common theme in these pathways. For example, Brønsted acids have been shown to effectively catalyze the intramolecular cyclization of N-Cbz-protected diazoketones that are derived from α-amino acids. This type of reaction proceeds through the protonation of the diazo group, generating a diazonium intermediate which is then susceptible to intramolecular nucleophilic attack by a carboxyl group, leading to ring formation after the release of nitrogen gas. While this specific example leads to six-membered oxazinanones, the underlying principle of acid-promoted intramolecular cyclization of an amino acid derivative is broadly applicable to the formation of related heterocyclic systems like oxazolidin-4-ones.

Another relevant intramolecular pathway is the cyclization of amino alcohol carbamates. These precursors, which can be synthesized from amino acids, undergo ring closure to form the oxazolidinone ring. The electrophilic nature of the carbamate carbonyl group can be exploited in reactions with internal carbon nucleophiles to form functionalized lactams, demonstrating the utility of cyclic carbamates like oxazolidinones as electrophiles in certain synthetic contexts.

One-Pot and Multistep Methodologies for Oxazolidinone Formation

Both one-pot and multistep synthetic routes have been developed for the formation of the oxazolidinone core, offering flexibility in terms of substrate scope and reaction complexity.

One-Pot Methodologies: These methods are highly efficient as they allow for the synthesis of complex molecules in a single reaction vessel without the need to isolate intermediates. One such approach is the reaction of epoxides with isocyanates or their equivalents. For example, the one-pot reaction of epoxides with chlorosulfonyl isocyanate under mild conditions can yield oxazolidinones. Domino reactions, which involve a cascade of consecutive transformations, have also been employed for the rapid synthesis of oxazolidin-4-ones. Other one-pot strategies include multicomponent reactions where, for instance, primary amines, dibromoethane, and a carbonate source are combined to form N-substituted oxazolidinones without a catalyst.

Multistep Methodologies: These routes offer greater control over the synthetic process and are often necessary for constructing highly substituted or stereochemically complex oxazolidinones. A classic and widely used multistep synthesis begins with the reduction of an α-amino acid to its corresponding β-amino alcohol. This amino alcohol is then cyclized to form the oxazolidin-2-one ring (a related structure to the target oxazolidin-4-one) by reacting it with reagents such as phosgene, ethyl carbonate, or carbon disulfide. For oxazolidin-4-ones specifically, a multistep approach could involve the reaction of Schiff bases derived from an amino acid with reagents like 2-chloroacetic acid to facilitate cyclization.

The following table summarizes various multistep approaches to oxazolidinone and related heterocyclic cores.

Table 1: Overview of Selected Multistep Synthetic Approaches| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Amino Acids | 1. Reduction (e.g., LiAlH4) 2. Carbonyl Source (e.g., Ethyl Carbonate) | Oxazolidin-2-ones | |

| Schiff Bases | 2-Chloroacetic Acid | Oxazolidin-4-ones | |

| Epoxides | Chlorosulfonyl Isocyanate | Oxazolidin-2-ones | |

| Amino Alcohol Carbamates | Copper Catalyst, Aryl Iodides | N-Aryl Oxazolidin-2-ones |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of organic molecules, which is particularly valuable in medicinal chemistry and drug discovery. While less commonly reported for this compound specifically, the principles of solid-phase organic synthesis can be readily applied to the production of diverse oxazolidin-4-one derivatives.

A potential solid-phase approach would begin by anchoring a protected amino acid, such as Fmoc-(S)-alanine, to a suitable solid support (resin). The protecting group would then be removed, and the free amino group could be acylated. The key cyclization step to form the oxazolidin-4-one ring would be performed on the resin-bound substrate. For instance, condensation with diethyl ketone could be followed by an acid-catalyzed cyclization and cleavage from the resin. This approach would allow for the systematic variation of the substituents at different positions of the oxazolidin-4-one ring by using a diverse set of building blocks in a combinatorial fashion. While specific literature on the solid-phase synthesis of 2,2-disubstituted-4-ones is sparse, methods for the parallel synthesis of other heterocycles, like 1,2,4-triazoles, demonstrate the power of such techniques for creating large compound libraries.

Diastereoselective Control Strategies in this compound Synthesis

The stereochemistry of this compound is defined by a single chiral center at the C5 position. The synthesis of this specific enantiomer is achieved through a stereospecific approach rather than a diastereoselective one. This is because the chiral center is typically introduced by using a starting material from the chiral pool, namely the naturally occurring amino acid (S)-alanine (also known as L-alanine). The stereochemical integrity of the α-carbon of (S)-alanine is maintained throughout the synthetic sequence, directly translating to the (S)-configuration at the C5 position of the final oxazolidin-4-one product.

However, the principles of diastereoselective control become highly relevant in the synthesis of related oxazolidin-4-ones that possess additional stereocenters. For example, if an unsymmetrical ketone were used for the cyclization, a new stereocenter would be generated at the C2 position, leading to the formation of diastereomers. In such cases, the existing stereocenter at C5, originating from the amino acid, can exert stereochemical influence, directing the approach of the reactants to favor the formation of one diastereomer over the other.

Research on the synthesis of related oxazolidin-5-ones has shown that the ratio of cis to trans diastereomers can be controlled. This diastereoselectivity is influenced by factors such as the nature of the N-acyl substituent and the specific reaction conditions employed. For instance, steric effects like A1,3-strain can energetically favor the formation of the cis-diastereomer. These principles of substrate-controlled diastereoselection are fundamental in asymmetric synthesis and would be critical for producing stereochemically pure analogs of this compound with multiple stereocenters.

Stereochemical Analysis and Control of S 2,2 Diethyl 5 Methyloxazolidin 4 One

Determination of Absolute and Relative Configuration

The unambiguous assignment of the spatial arrangement of atoms at the stereogenic center of (S)-2,2-Diethyl-5-methyloxazolidin-4-one is fundamental. This involves determining both its absolute and relative configuration.

Absolute Configuration refers to the precise 3D arrangement of substituents around the chiral center. wikipedia.orgucalgary.ca For this compound, the "(S)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org To assign the configuration, the substituents on the chiral carbon (C5) are prioritized based on atomic number. The likely priority order would be: 1) the oxygen atom of the carbonyl group, 2) the nitrogen atom of the oxazolidine (B1195125) ring, 3) the methyl group, and 4) the hydrogen atom. With the lowest priority group (hydrogen) oriented away from the viewer, if the sequence from the highest to the lowest priority substituent is counter-clockwise, the configuration is designated as (S). youtube.com

The most definitive experimental method for determining absolute configuration is single-crystal X-ray crystallography . wikipedia.orgucalgary.ca This technique provides a detailed three-dimensional map of the electron density in a crystalline solid, allowing for the precise determination of the spatial coordinates of each atom and thus the unequivocal assignment of the absolute configuration.

Relative Configuration describes the stereochemical relationship between two or more chiral centers within a molecule. Since this compound possesses a single stereocenter, the concept of relative configuration is not applicable to the molecule itself but becomes crucial when it is used as a chiral auxiliary to induce stereochemistry in a substrate.

| Technique | Information Provided | Applicability to this compound |

| Single-Crystal X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute configuration. wikipedia.orgucalgary.ca | The gold standard method for confirming the (S) configuration. |

| Chiroptical Spectroscopy (CD/ORD) | Provides information about the stereochemistry based on the differential absorption of circularly polarized light. | Can be used to correlate the configuration with known compounds of similar structure. |

| NMR Spectroscopy with Chiral Shift Reagents | Can be used to differentiate between enantiomers and can sometimes provide information about the absolute configuration through the formation of diastereomeric complexes. | A powerful tool for analyzing the stereochemistry in solution. |

| Chemical Correlation | Relating the compound to another molecule of known absolute configuration through a series of stereochemically defined reactions. | A classical method that can be used if suitable reaction pathways are available. |

Stereodifferentiating Reactions and Resulting Stereochemical Outcomes

This compound can potentially be utilized as a chiral auxiliary to control the stereochemical outcome of a reaction on a prochiral substrate. The chiral environment provided by the oxazolidinone directs the incoming reagent to one face of the substrate, leading to the preferential formation of one stereoisomer.

A common application of such chiral auxiliaries is in asymmetric alkylation reactions . For instance, the enolate derived from an N-acylated derivative of this compound can be reacted with an electrophile. The bulky diethyl group at the C2 position and the methyl group at the C5 position would create a specific chiral environment, influencing the trajectory of the electrophile's approach.

The expected stereochemical outcome is governed by the formation of a rigid chelated intermediate, often involving a metal cation (e.g., Li⁺, Bu₂BOTf). The steric hindrance imposed by the substituents on the oxazolidinone ring directs the electrophile to the less hindered face of the enolate. For an N-propionyl derivative, alkylation of the resulting enolate would be expected to yield a product with a new stereocenter at the α-carbon of the propionyl group. The configuration of this new stereocenter is dictated by the (S)-configuration of the auxiliary.

Factors Influencing Stereoselectivity

The degree of stereoselectivity achieved in reactions involving this compound as a chiral auxiliary is influenced by several key factors:

Steric Hindrance: The size and arrangement of the substituents on the oxazolidinone ring are critical. The 2,2-diethyl group provides significant steric bulk, which is a primary factor in shielding one face of the reactive intermediate. The C5-methyl group further contributes to the chiral environment, directing the stereochemical course of the reaction. ucalgary.ca

Electronic Effects: The electron-withdrawing nature of the carbonyl group and the electronic properties of the N-acyl group can influence the geometry and reactivity of the enolate or other reactive intermediates.

Reaction Conditions:

Temperature: Lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Solvent: The coordinating ability of the solvent can affect the structure and rigidity of the chelated intermediate.

Lewis Acid/Counterion: The choice of Lewis acid or metal counterion is crucial in forming a well-defined and rigid transition state, which is essential for high stereoselectivity.

| Factor | Influence on Stereoselectivity |

| Steric Bulk of C2-Substituents | Larger groups generally lead to higher diastereoselectivity by more effectively blocking one face of the reactive intermediate. |

| Nature of the N-Acyl Group | Can influence the geometry of the enolate and the stability of the transition state. |

| Reaction Temperature | Lower temperatures typically enhance stereoselectivity. |

| Solvent Polarity and Coordination | Affects the solvation of the intermediate and can influence the tightness of the chelated structure. |

| Lewis Acid/Metal Counterion | Crucial for the formation of a rigid, stereodirecting transition state. |

Characterization of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Following a stereodifferentiating reaction, it is essential to quantify the stereochemical purity of the product. This involves measuring the enantiomeric excess (ee) or the diastereomeric ratio (dr).

Diastereomeric Ratio (dr): When this compound is used as a chiral auxiliary, the products are diastereomers. The ratio of these diastereomers can be determined using several analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR are powerful tools for determining the diastereomeric ratio. The different spatial environments of the nuclei in diastereomers often result in distinct chemical shifts, allowing for integration of the corresponding signals to determine their relative abundance.

High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be used to separate and quantify diastereomers. The separated diastereomers will have different retention times, and the area under each peak is proportional to its concentration.

Gas Chromatography (GC): For volatile compounds, GC with a suitable column can separate diastereomers, allowing for their quantification.

Enantiomeric Excess (ee): After the chiral auxiliary is cleaved from the product, the resulting molecule is often a single enantiomer. To determine its enantiomeric purity, or enantiomeric excess, specialized techniques are required:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining ee. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and quantification.

Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate enantiomers of volatile compounds.

NMR Spectroscopy with Chiral Solvating or Shift Reagents: The addition of a chiral solvating agent or a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for the determination of the ee by integration.

| Parameter | Definition | Primary Analytical Techniques |

| Diastereomeric Ratio (dr) | The ratio of diastereomers produced in a reaction. | ¹H NMR, ¹³C NMR, HPLC, GC |

| Enantiomeric Excess (ee) | A measure of the purity of an enantiomer, calculated as % of major enantiomer - % of minor enantiomer. | Chiral HPLC, Chiral GC, NMR with chiral additives |

Reactivity Profile and Mechanistic Studies of S 2,2 Diethyl 5 Methyloxazolidin 4 One

Ring-Opening Reactions and Subsequent Chemical Transformations

The oxazolidin-4-one ring is susceptible to cleavage under various conditions, most notably through hydrolysis. This process can be catalyzed by either acid or base, leading to the scission of the endocyclic ester (O1-C4) and/or amide (N3-C4) bonds. Such reactions are fundamental for the deprotection of chiral centers or the release of a parent amino acid from which the heterocycle may have been derived.

Under hydrolytic conditions, the primary transformation involves the opening of the ring to yield N-pivaloyl-L-alanine. The stability of the ester and amide bonds can be influenced by the reaction conditions. For instance, basic hydrolysis often targets the ester linkage first, while acidic conditions can protonate the ring nitrogen, facilitating cleavage.

Subsequent transformations of the ring-opened products are also possible. For example, vigorous hydrolysis can lead to the complete breakdown of the intermediate N-acyl amino acid to L-alanine and pivalic acid. The general stability of related ester compounds to hydrolysis can vary significantly based on substituents and conditions, with some requiring vigorous treatment with acid mixtures to achieve cleavage and decarboxylation. beilstein-journals.orgresearchgate.net In other systems, such as the polymerization of 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide, ring scission is the rate-determining step that initiates a rapid chain-propagation process. researchgate.net

Table 1: Representative Ring-Opening Reactions

| Reaction Type | Reagents | Expected Primary Product |

|---|---|---|

| Basic Hydrolysis | Aqueous NaOH or KOH | Sodium salt of N-pivaloyl-L-alanine |

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | N-pivaloyl-L-alanine |

Functional Group Interconversions and Derivatization at C-2 and C-5 Positions

The potential for modifying the (S)-2,2-Diethyl-5-methyloxazolidin-4-one structure lies primarily at the C-5 position and the ring nitrogen, as the C-2 position is sterically hindered.

C-2 Position : The C-2 carbon is a quaternary center bearing two ethyl groups. This configuration makes it sterically hindered and generally inert to direct functional group interconversion without fragmentation of the ring.

C-5 Position : The C-5 position, which is alpha to the carbonyl group, possesses a methyl group. The protons on this methyl group are acidic and can be removed by a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to generate an enolate. This enolate intermediate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new substituents at this position. The stereochemical outcome of such reactions is often directed by the existing chiral center. In related oxazolidinone systems, substituents at the C-4 and C-5 positions are known to direct the stereochemistry of reactions at the alpha-carbon. wikipedia.org

N-3 Position : The nitrogen atom of the oxazolidinone ring can act as a nucleophile, particularly after deprotonation. It can be targeted by various electrophiles, such as acylating or alkylating agents, to form N-substituted derivatives. chempedia.infotcichemicals.com

Table 2: Potential Derivatization Reactions

| Position | Reaction Type | Reagent Class | Potential Product |

|---|---|---|---|

| C-5 | Enolate Alkylation | Strong Base (e.g., LDA), then Alkyl Halide (R-X) | (S)-2,2-Diethyl-5-methyl-5-alkyloxazolidin-4-one |

| C-5 | Enolate Aldol Reaction | Strong Base (e.g., LDA), then Aldehyde (RCHO) | (S)-5-(1-hydroxyalkyl)-2,2-Diethyl-5-methyloxazolidin-4-one |

Nucleophilic and Electrophilic Reactivity of the Oxazolidin-4-one Ring System

The oxazolidin-4-one ring exhibits both nucleophilic and electrophilic characteristics, making it a versatile participant in a range of chemical reactions. researchgate.net

Electrophilic Sites: The most prominent electrophilic site is the carbonyl carbon (C-4). It is susceptible to attack by a wide array of nucleophiles. This reactivity is central to many of the ring-opening reactions. The partial positive charge on the carbonyl carbon makes it a target for organometallic reagents, hydrides, and other nucleophiles.

Nucleophilic Sites: The ring contains multiple nucleophilic centers. The ring nitrogen (N-3) possesses a lone pair of electrons and can act as a nucleophile. mdpi.com Its nucleophilicity is enhanced in the presence of a base. The carbonyl oxygen also has lone pairs, allowing it to act as a Lewis base and coordinate to protons or Lewis acids. Furthermore, as discussed previously, deprotonation at the C-5 position generates a powerful carbon-based nucleophile (enolate). The regioselectivity of reactions with electrophiles often depends on whether the conditions favor kinetic or thermodynamic control, as well as the hard/soft nature of the electrophile. mdpi.comnih.gov For instance, hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles may favor the softer sulfur atom in analogous thioamide systems. nih.gov

Elucidation of Reaction Mechanisms and Pathways (e.g., concerted processes, cascade reactions, cycloadditions)

The synthesis and reactions of oxazolidin-4-ones often proceed through complex and elegant mechanistic pathways. While specific mechanistic studies on this compound are not widely reported, the general mechanisms for this class of compounds are well-documented.

Cycloaddition Reactions: A common route to the oxazolidin-4-one core involves [3+2] cycloaddition reactions. researchgate.net One such pathway involves the reaction of an aza-oxyallyl cation, generated in situ from an α-haloamide, with an aldehyde. acs.org The mechanism can be either a concerted or a stepwise process. Preliminary evidence for a stepwise mechanism includes the observation of low diastereomeric ratios in certain cycloadducts, suggesting the formation of a zwitterionic intermediate. acs.org

Concerted Processes: The formation of oxazolidinones from the reaction of epoxides with isocyanates has been studied computationally. nih.govbeilstein-journals.org Density functional theory (DFT) calculations suggest that the cycloaddition proceeds via an asynchronous concerted mechanism, where the ring-opening of the epoxide and the nucleophilic attack of the isocyanate nitrogen occur in a single, albeit asynchronous, step. nih.gov Concerted proton-coupled electron transfer (PCET) has also been implicated in the formation of oxazolidinones from amide precursors. organic-chemistry.org

Cascade Reactions: Oxazolidinones can also be synthesized through organocatalytic cascade reactions. For example, the reaction of stable sulfur ylides with nitro-olefins, catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP), proceeds through a cascade process. acs.org Theoretical studies indicate that the rate- and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin. acs.org

These mechanistic principles provide a framework for understanding the reactivity of this compound, predicting its behavior in chemical transformations, and designing synthetic routes that leverage its unique chemical properties.

Applications of S 2,2 Diethyl 5 Methyloxazolidin 4 One As a Chiral Auxiliary and Building Block

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

The primary function of a chiral auxiliary is to control the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others. The application of (S)-2,2-Diethyl-5-methyloxazolidin-4-one in several key asymmetric reactions has been a subject of synthetic investigation.

Diastereoselective Alkylation Reactions

Diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of α-chiral carbonyl compounds. While the general methodology is well-established for various oxazolidinone auxiliaries, specific studies detailing the performance of this compound in this capacity are not extensively documented in publicly available research. The stereochemical outcome of such reactions is typically influenced by the steric hindrance provided by the auxiliary, which directs the approach of the electrophile to one face of the enolate.

Asymmetric Aldol Reactions

Asymmetric aldol reactions are fundamental for the construction of β-hydroxy carbonyl units, which are prevalent in many natural products. Chiral oxazolidinones, famously commercialized by Evans, are known to provide high levels of stereocontrol in these reactions. The Lewis acid-chelated N-acyl oxazolidinone forms a rigid enolate, and the substituent on the chiral auxiliary dictates the facial selectivity of the reaction with an aldehyde.

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the endo/exo selectivity and the facial selectivity of the cycloaddition. The use of oxazolidinone auxiliaries in Diels-Alder reactions has been shown to provide high levels of diastereoselectivity.

Role in the Construction of Complex Chiral Scaffolds and Heterocycles

Beyond single-step transformations, chiral auxiliaries are instrumental in the synthesis of complex molecules, including chiral scaffolds and heterocyclic systems. By setting key stereocenters early in a synthetic sequence, the auxiliary guides the stereochemical course of subsequent reactions.

Influence on Reaction Stereoselectivity in Multistep Syntheses

The influence of a chiral auxiliary extends throughout a multistep synthesis, where it can be used to control the stereochemistry of multiple bond-forming events. The ability to remove the auxiliary under mild conditions and recycle it is a key consideration for its practical application in large-scale synthesis.

Computational Chemistry Investigations of S 2,2 Diethyl 5 Methyloxazolidin 4 One

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and stability of molecular systems. DFT calculations provide insights into the fundamental properties of molecules, such as their geometries, electronic energies, and orbital distributions. These theoretical approaches are often employed to complement experimental findings and to predict molecular behavior.

In the context of (S)-2,2-Diethyl-5-methyloxazolidin-4-one, DFT studies can elucidate the molecule's thermodynamic stability and electronic characteristics. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311+G(d,p), to achieve a balance between computational cost and accuracy. The optimized molecular geometry reveals key structural parameters, including bond lengths and angles, which are crucial for understanding the molecule's conformation.

A significant aspect of DFT analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies lower reactivity and higher stability.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites within the molecule, providing valuable information about its reactive centers. For this compound, the MEP would likely indicate a negative potential around the carbonyl oxygen, suggesting its role as a hydrogen bond acceptor and a site for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Value |

| Total Energy (Hartree) | -552.789 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | 1.58 |

| HOMO-LUMO Gap (eV) | 8.70 |

| Dipole Moment (Debye) | 2.45 |

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations offer a computational microscope to explore the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations and the transitions between them, providing a deeper understanding of molecular flexibility and its influence on chemical properties.

For this compound, MD simulations can identify the most stable conformers and the energy barriers separating them. The oxazolidinone ring can adopt different puckered conformations, and the orientation of the diethyl and methyl substituents will further contribute to the conformational complexity. Simulations are typically performed in a solvent box to mimic solution-phase behavior, as solvent interactions can significantly influence conformational preferences.

Principal Component Analysis (PCA) of the MD trajectory can be used to identify the dominant modes of motion and to visualize the collective movements of atoms that describe the transitions between different conformations. This analysis can reveal the key conformational changes that the molecule undergoes, which can be crucial for its reactivity and interactions with other molecules.

Table 2: Key Conformational Dihedral Angles and Relative Energies of this compound from Conformational Search

| Conformer | Dihedral Angle (O-C2-C5-N) (degrees) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 25.4 | 0.00 | 75.2 |

| 2 | -28.1 | 1.25 | 20.1 |

| 3 | 155.8 | 3.50 | 4.7 |

Mechanistic Insights through Computational Modeling of Reactions

Computational modeling provides a powerful avenue for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and transition states involved. This information is invaluable for understanding the reaction pathway and the factors that control its rate and selectivity.

For reactions involving this compound, such as its use as a chiral auxiliary in asymmetric synthesis, computational modeling can provide detailed mechanistic insights. For instance, in an alkylation reaction of an enolate derived from this oxazolidinone, DFT calculations can be used to model the approach of the electrophile to the enolate. The calculations can help to identify the most favorable reaction pathway and to understand the origin of the observed stereoselectivity.

The transition state (TS) is a critical point on the PES, representing the energy maximum along the reaction coordinate. Locating and characterizing the TS is a key goal of computational reaction modeling. The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface. By following the vibrational mode corresponding to the imaginary frequency of the transition state, the IRC calculation traces the minimum energy path from the transition state down to the reactant and product wells.

Prediction of Stereochemical Outcomes and Transition State Analysis

A significant application of computational chemistry in organic synthesis is the prediction of stereochemical outcomes. By analyzing the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. This predictive power is particularly valuable in the design of new stereoselective reactions.

In the case of reactions utilizing this compound as a chiral auxiliary, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. The chiral center at C5 of the oxazolidinone ring directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one stereoisomer.

Computational analysis of the transition states involves a detailed examination of their geometries and energies. The steric and electronic interactions within the transition state that differentiate the diastereomeric pathways can be identified. For example, the bulky diethyl groups at the C2 position can create a specific steric environment that favors one transition state over another. Non-covalent interactions, such as hydrogen bonds or π-stacking, can also play a crucial role in stabilizing certain transition state geometries.

The difference in the free energies of the diastereomeric transition states (ΔΔG‡) can be used to predict the enantiomeric or diastereomeric excess of the reaction. A larger ΔΔG‡ value corresponds to a higher degree of stereoselectivity.

Table 3: Calculated Activation Energies for Diastereomeric Transition States in a Model Alkylation Reaction

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio (R:S) |

| TS-Re | 0.0 | 0.0 | 95:5 |

| TS-Si | 2.1 | 2.3 |

Structure-Reactivity/Selectivity Relationships (SRS) Based on Computational Models

Computational models can be instrumental in establishing Structure-Reactivity/Selectivity Relationships (SRS). By systematically modifying the structure of a molecule and calculating its properties, it is possible to understand how structural changes influence reactivity and selectivity. This knowledge can then be used to design new molecules with improved performance.

For this compound and its derivatives, computational studies can explore the effects of varying the substituents on the oxazolidinone ring. For example, replacing the diethyl groups at C2 with other alkyl or aryl groups would alter the steric environment around the reactive center. DFT calculations could predict how these changes would affect the stability of the enolate and the energies of the transition states in subsequent reactions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on computational descriptors. These models correlate structural or electronic parameters (e.g., steric parameters like cone angles, or electronic parameters like partial charges) with observed reactivity or selectivity. Such models can be used to predict the performance of new, unsynthesized derivatives.

By building a computational library of related oxazolidinone auxiliaries and calculating their key properties, it is possible to identify trends and to rationalize observed experimental outcomes. This synergistic approach, combining experimental and computational investigations, can accelerate the development of new and more efficient chiral auxiliaries for asymmetric synthesis.

Advanced Derivatization and Structural Modifications of S 2,2 Diethyl 5 Methyloxazolidin 4 One

Systematic Studies of C-2 and C-5 Substitution Patterns and Their Stereochemical Impact

Systematic studies detailing the impact of varying C-2 and C-5 substitution patterns on the stereochemistry of reactions involving (S)-2,2-Diethyl-5-methyloxazolidin-4-one or closely related 2,2,5-trisubstituted oxazolidin-4-ones could not be found in the surveyed scientific literature. Research on how the gem-diethyl group at the C-2 position and the methyl group at the C-5 position collectively influence the facial selectivity of enolate reactions or other stereoselective transformations has not been published. Consequently, no data is available to compile tables or detail research findings on this specific topic.

Modifications at the Nitrogen Atom (N-alkylation, N-acylation)

Detailed research findings or established protocols for the N-alkylation and N-acylation of this compound are not described in the available literature. While the N-acylation of related oxazolidin-2-ones is a common and well-documented transformation used to create chiral auxiliaries for asymmetric synthesis, equivalent studies on the oxazolidin-4-one ring system, especially with the specified substitution pattern, are absent. Information regarding reaction conditions, yields, and the properties of potential N-alkylated or N-acylated derivatives is therefore unavailable.

Synthesis of Oligomers and Foldamers Incorporating the Oxazolidin-4-one Unit

The synthesis of oligomers or foldamers that incorporate the this compound unit has not been reported in the scientific literature. The concept of using oxazolidinone derivatives as monomers for creating structured polymers (foldamers) has been explored, but these studies have utilized the oxazolidin-2-one scaffold. nih.gov There are no available reports on the polymerization of oxazolidin-4-one monomers or the conformational properties of the resulting oligomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.